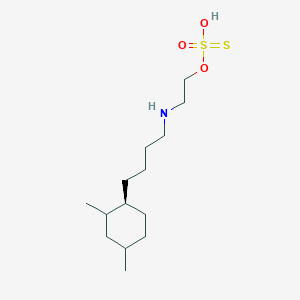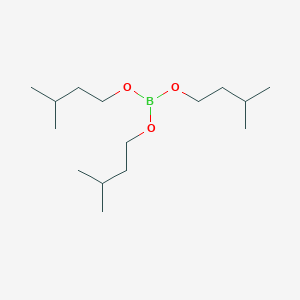
Tris(3-methylbutyl) borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(3-methylbutyl) borate is an organic borate compound with the molecular formula C15H33BO3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tris(3-methylbutyl) borate can be synthesized through the reaction of boric acid with 3-methylbutanol under controlled conditions. The reaction typically involves heating the mixture to a specific temperature to facilitate the esterification process, resulting in the formation of this compound and water as a byproduct .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation to remove any impurities and obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: Tris(3-methylbutyl) borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form borate esters with different oxidation states.
Reduction: It can be reduced using suitable reducing agents to yield different boron-containing compounds.
Substitution: this compound can participate in substitution reactions where the 3-methylbutyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield borate esters, while reduction can produce boron hydrides .
Aplicaciones Científicas De Investigación
Tris(3-methylbutyl) borate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an additive in various chemical processes.
Biology: The compound’s unique properties make it useful in biological studies, particularly in the development of new biomaterials.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: this compound is used in the production of high-performance materials, including lubricants and polymers
Mecanismo De Acción
The mechanism by which tris(3-methylbutyl) borate exerts its effects involves its interaction with molecular targets and pathways. The compound can form stable complexes with various substrates, influencing their chemical behavior. In biological systems, it may interact with cellular components, affecting processes such as enzyme activity and signal transduction .
Comparación Con Compuestos Similares
- Tris(trimethylsilyl) borate
- Triphenyl borate
- Triallyl borate
- Tris(1-isobutyl-3-methyl butyl) borate
- Tritolyl borate
Comparison: Tris(3-methylbutyl) borate is unique due to its specific molecular structure, which imparts distinct chemical properties compared to other borate esters. For instance, its 3-methylbutyl groups provide steric hindrance, affecting its reactivity and stability. This makes it particularly useful in applications requiring high thermal stability and resistance to hydrolysis .
Propiedades
Número CAS |
4396-02-5 |
|---|---|
Fórmula molecular |
C15H33BO3 |
Peso molecular |
272.2 g/mol |
Nombre IUPAC |
tris(3-methylbutyl) borate |
InChI |
InChI=1S/C15H33BO3/c1-13(2)7-10-17-16(18-11-8-14(3)4)19-12-9-15(5)6/h13-15H,7-12H2,1-6H3 |
Clave InChI |
HKLUGNQYKGNLDN-UHFFFAOYSA-N |
SMILES canónico |
B(OCCC(C)C)(OCCC(C)C)OCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


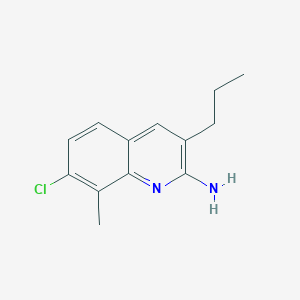
![N-[1-(4-fluorophenyl)ethylideneamino]-2-[(2-methyl-5-nitro-1H-imidazol-4-yl)sulfanyl]acetamide](/img/structure/B14155131.png)
![4-[(Anilinocarbonyl)amino]benzenesulfonamide](/img/structure/B14155134.png)
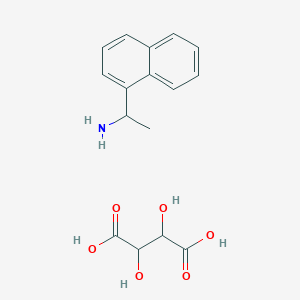
![tert-butyl (4R)-4-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}-1,3-thiazolidine-3-carboxylate](/img/structure/B14155142.png)
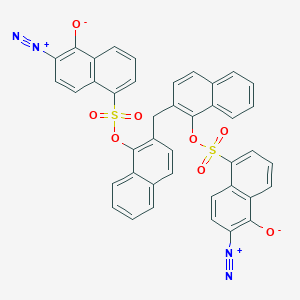
![N-[2-(Cyclohexylamino)-1-(furan-2-yl)-2-oxoethyl]-N-cyclopentyl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B14155152.png)
![2-Phenylspiro[1,5-dihydrobenzo[g]indazole-4,1'-cyclohexane]-3-one](/img/structure/B14155158.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide](/img/structure/B14155160.png)
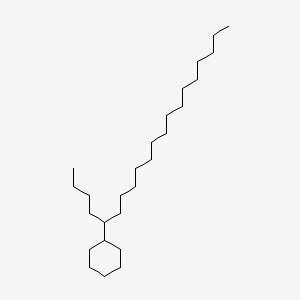
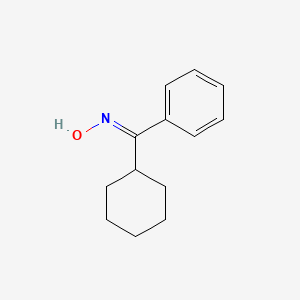
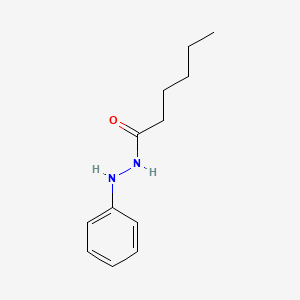
![4-[(Tert-butylamino)methyl]phenyl propanoate hydrochloride](/img/structure/B14155216.png)
